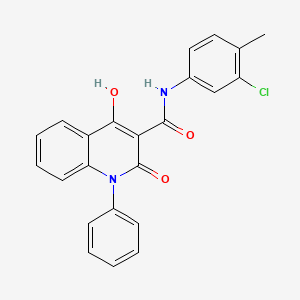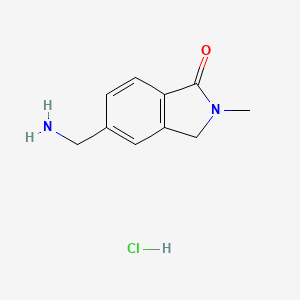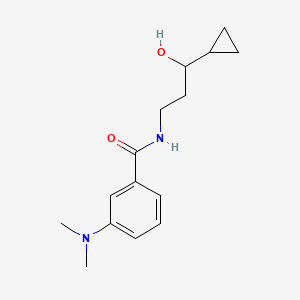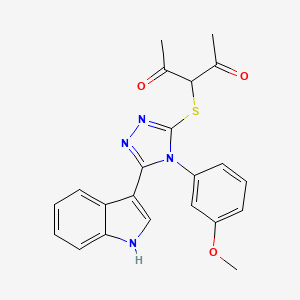
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The trifluoromethyl group attached to the phenyl ring suggests that it might have unique reactivity or properties compared to non-fluorinated analogs .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It also has a phenyl ring with a trifluoromethyl group attached, which could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing trifluoromethyl group and the presence of the 1,2,3-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its specific structure and the presence of functional groups. For example, the trifluoromethyl group could influence the compound’s polarity and the triazole ring could contribute to its stability .Aplicaciones Científicas De Investigación
Anticancer Research
Compounds with the trifluoromethyl group, such as the one , have been studied for their potential anticancer properties . The presence of the trifluoromethyl group can enhance the biological activity of pharmaceuticals, making them effective in cancer therapy. Research has been conducted on similar structures for their use in targeted therapies against various cancer cell lines.
Antiandrogen Activity
The trifluoromethylphenyl group is known to contribute to antiandrogen activity . This activity is crucial in the treatment of conditions like prostate cancer, where androgens can promote tumor growth. Compounds with this group can help in reducing testosterone levels selectively in the prostate.
Synthesis of Pharmaceutical Intermediates
The compound’s structure is useful in synthesizing intermediates for further pharmaceutical development . Its reactive sites allow for modifications that can lead to the creation of new drugs with improved efficacy and reduced side effects.
Organic Chemistry Research
In organic chemistry, such compounds are valuable for studying the effects of the trifluoromethyl group on the chemical behavior of molecules . This includes investigations into reactivity, stability, and the development of new synthetic routes for complex molecules.
Development of Antimicrobial Agents
Thiazole derivatives, which share a similar core structure with the compound , have shown diverse biological activities, including antimicrobial properties . Research into these compounds can lead to the development of new antibiotics or antifungal medications.
Neuroprotective Drug Design
The compound’s framework can be used to design drugs with neuroprotective effects. Thiazoles, for instance, are known to play a role in the synthesis of neurotransmitters and can be essential in treating neurological disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)12(22)17-6-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-5,7,11,21H,6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFUELNKQWMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881323.png)

![2-[6-(2-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2881327.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)



![1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881335.png)
![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)


